molecular formula C17H26O3 B1295374 4-(Decyloxy)benzoic acid CAS No. 5519-23-3

4-(Decyloxy)benzoic acid

Cat. No.: B1295374
CAS No.: 5519-23-3
M. Wt: 278.4 g/mol
InChI Key: NZNICZRIRMGOFG-UHFFFAOYSA-N
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Description

4-(Decyloxy)benzoic acid is an organic compound with the molecular formula C17H26O3. It is a derivative of benzoic acid where a decyloxy group is attached to the para position of the benzene ring. This compound is known for its use in the synthesis of liquid crystals and other advanced materials.

Scientific Research Applications

4-(Decyloxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of liquid crystals and other advanced materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

In the body, benzoic acid can conjugate with glycine to form hippuric acid, which is then excreted in the urine . This reaction is part of the glycine conjugation pathway, which helps to detoxify various xenobiotics and endogenous substances .

The pharmacokinetics of benzoic acid involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, benzoic acid is rapidly absorbed from the gastrointestinal tract and widely distributed throughout the body. It is metabolized in the liver by conjugation with glycine, and the resulting hippuric acid is excreted in the urine .

The action and efficacy of benzoic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of benzoic acid, which in turn can influence its absorption and distribution in the body. Furthermore, factors such as temperature and light exposure can affect the stability of benzoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Decyloxy)benzoic acid can be synthesized through the esterification of 4-hydroxybenzoic acid with decanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The product is then hydrolyzed to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)benzoic acid undergoes various chemical reactions, including:

    Esterification: Reacts with alcohols to form esters.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the parent acid and alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Esterification: Typically involves an acid catalyst such as sulfuric acid and heating under reflux.

    Hydrolysis: Can be performed using aqueous acid or base at elevated temperatures.

    Substitution: Requires electrophiles and appropriate catalysts, depending on the specific substitution reaction.

Major Products Formed

    Esterification: Forms esters of this compound.

    Hydrolysis: Produces 4-hydroxybenzoic acid and decanol.

    Substitution: Yields various substituted derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Octyloxy)benzoic acid
  • 4-(Hexyloxy)benzoic acid
  • 4-(Tetradecyloxy)benzoic acid

Uniqueness

4-(Decyloxy)benzoic acid is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The decyloxy group provides a balance between hydrophobicity and flexibility, making it suitable for applications in liquid crystal synthesis and other advanced materials.

Properties

IUPAC Name

4-decoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNICZRIRMGOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203686
Record name p-Decyloxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5519-23-3
Record name 4-(Decyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5519-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Decyloxybenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Decyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-(decyloxy)
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Synthesis routes and methods

Procedure details

2.11 g of sodium hydroxide was dissolved in 50 ml of ethyl alcohol and to the solution were added 2.6 g of para-hydroxy benzoic acid and 5.8 ml of 1-bromodecane. After the mixture was refluxed for 15 hours, 25 ml of 10% aqueous sodium hydroxide solution was added and refluxed for another two hours. After cooling, concentrated HCl was dropped into the solution until it was acidic. Filtration and recrystallization from ethyl alcohol gave 3.8 g of pure product (yield 73%).
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and characterization data of 4-(Decyloxy)benzoic acid?

A1: this compound, often abbreviated as DBA or 4DBA, is an organic compound with the molecular formula C17H26O3. [] Its molecular weight is 278.39 g/mol. [] Spectroscopic data, including infrared and Raman spectra, have been extensively studied to understand its vibrational modes and phase transitions. []

Q2: What are the mesomorphic properties of this compound?

A2: this compound exhibits thermotropic liquid crystal behavior. [, ] It displays smectic (S), nematic (N), and isotropic (I) phases at different temperature ranges. [, ] The transitions between these phases, particularly the S→N and N→I transitions, have been meticulously investigated using techniques like Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). [, , ]

Q3: How do temperature changes affect the phase behavior of this compound?

A3: Temperature plays a crucial role in the phase behavior of 4DBA. Research using Raman spectroscopy reveals specific marker bands associated with C–O, C–C stretching, and C–H bending modes that shift or disappear during phase transitions. [] For example, the appearance of a band at ~830 cm−1 and the disappearance of bands at ~773, ~807, ~881, and ~1146 cm−1 clearly signal the S→N transition. []

Q4: Can the mesomorphic properties of this compound be altered?

A4: Yes, the properties of 4DBA can be modified. Studies show that doping the compound with substrate-functionalized zinc oxide nanoparticles (ZnO NP) can significantly impact its phase transition temperatures. [] This doping technique has demonstrated a shift of about 31°C in the N-Iso transition temperature and a decrease of over 10°C for the onset of liquid crystallinity without eliminating any mesophases. []

Q5: How is this compound used in separation science?

A5: 4DBA has shown potential in separation science due to its selective surface adsorption properties. Inverse gas chromatography studies at infinite dilution (IGC-ID) have been conducted to explore its selectivity towards structural isomers like butyl acetate, butyl alcohol, and amyl alcohol. [] This research provides valuable insights into its potential applications in isomer separation techniques.

Q6: What is the significance of hydrogen bonding in systems containing this compound?

A6: Hydrogen bonding plays a crucial role in the behavior of 4DBA, especially when combined with other compounds. For example, studies have investigated binary and ternary mixtures of 4DBA with other benzoic acid derivatives and citric acid. [, , ] These mixtures, stabilized by hydrogen bonding, exhibit unique liquid crystalline phases, demonstrating the potential for designing new materials with tailored properties. [, ]

Q7: What are the applications of this compound in materials science?

A7: 4DBA is used in developing Polymer Dispersed Liquid Crystal (PDLC) films. [] Researchers have explored its compatibility with polymers like Poly(methyl methacrylate) (PMMA) to create these films. [] These materials have potential applications in various fields, including displays and light shutters, highlighting the practical implications of 4DBA in material science.

Q8: What analytical techniques are used to study this compound?

A8: Various analytical techniques are employed to characterize and study 4DBA. These include:* Differential Scanning Calorimetry (DSC): Used to study phase transitions and thermal properties. [, , , ]* Polarized Optical Microscopy (POM): Employed to visualize liquid crystalline textures and phase transitions. [, , , ]* Fourier Transform Infrared Spectroscopy (FTIR): Used to identify functional groups and study intermolecular interactions. [, ]* Nuclear Magnetic Resonance Spectroscopy (NMR): Employed to study molecular structure and dynamics. [, ]* Raman Spectroscopy: Provides information about molecular vibrations and is particularly useful in studying phase transitions in liquid crystals. [, ]* Inverse Gas Chromatography (IGC): Used to investigate surface properties and selectivity in adsorption processes. []

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